L-Pentahomoserine

描述

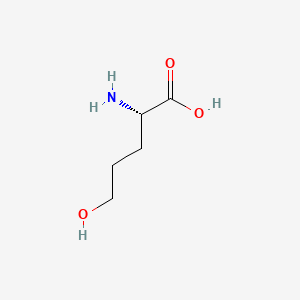

L-五羟基戊酸: 它的分子式为C5H11NO3,并以氨基、羟基和羧基的存在为特征

准备方法

合成路线和反应条件: L-五羟基戊酸可以通过多种方法合成。一种常见的方法包括将正戊氨酸(一种氨基酸)羟基化。 该反应通常需要特定的催化剂和受控条件,以确保羟基在所需位置上的选择性添加 .

工业生产方法: L-五羟基戊酸的工业生产可能涉及生物技术工艺,例如使用基因工程微生物通过发酵生产该化合物。 与传统的化学合成相比,这种方法可能更可持续且更具成本效益 .

化学反应分析

反应类型: L-五羟基戊酸经历各种化学反应,包括:

氧化: 羟基可以被氧化形成相应的酮或醛。

还原: 羧基可以被还原形成醇。

取代: 氨基可以参与取代反应形成衍生物

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,羟基的氧化可以生成酮,而羧基的还原可以生成醇 .

科学研究应用

Biochemical Applications

1.1 Metabolic Engineering

L-Pentahomoserine has been identified as a substrate in metabolic engineering studies aimed at enhancing the production of bioactive compounds. Research has indicated that it can serve as a precursor for synthesizing various polyamines, which are essential for cellular functions such as DNA stabilization and cell proliferation .

1.2 Polyamine Synthesis

In particular, studies have highlighted its role in the synthesis of putrescine, a key polyamine involved in cellular growth and differentiation. By manipulating metabolic pathways in organisms like Chlamydomonas reinhardtii, researchers have achieved significant increases in putrescine production through the strategic use of this compound .

Pharmacological Applications

2.1 Potential Therapeutic Uses

Although specific therapeutic indications for this compound are still under investigation, its structural similarity to other amino acids suggests potential uses in drug development. It may interact with various biological pathways, contributing to the modulation of neurotransmitter systems or serving as a precursor for neuroactive compounds .

2.2 Central Nervous System (CNS) Activity

Research indicates that certain derivatives of this compound could have favorable properties for crossing the blood-brain barrier (BBB), making them candidates for CNS-targeted therapies. The pharmacological profiles assessed through multi-parameter optimization suggest that compounds derived from this compound may exhibit significant CNS activity .

Material Science Applications

3.1 Functionalized Materials

Recent studies have explored the use of this compound in functionalizing materials such as graphene oxide to enhance their separation capabilities. For instance, a study demonstrated that polyamide thin films decorated with pentahomoserine-functionalized graphene oxide exhibited improved separation efficiency for green tea polyphenols, showcasing its potential in food technology and bioprocessing applications .

3.2 Membrane Technology

The incorporation of this compound into membrane technologies is being researched to improve molecular separation processes. Its unique chemical properties contribute to the development of advanced filtration systems capable of selectively permeating desired compounds while retaining others .

Case Studies and Research Findings

作用机制

L-五羟基戊酸发挥作用的机制涉及它与特定分子靶点和途径的相互作用。例如,它可以作为某些酶的抑制剂或激活剂,从而调节生化反应。 确切的途径和靶点取决于其使用的具体应用和环境 .

相似化合物的比较

L-五羟基戊酸类似于其他来自高丝氨酸的氨基酸,例如:

L-高丝氨酸: 另一种非蛋白氨基酸,具有类似的结构特征,但功能特性不同。

5-羟基-2-氨基戊酸: 共享羟基和氨基,但在其整体反应性和应用方面有所不同 .

独特性: L-五羟基戊酸的独特性在于其官能团的特定组合,赋予了其独特的化学反应性和生物活性。 这使其成为各种研究和工业应用的宝贵化合物 .

生物活性

L-Pentahomoserine, a derivative of the amino acid homoserine, has garnered interest in recent years due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the chemical formula . It is synthesized from common amino acids such as lysine and ornithine through various chemical pathways. Recent studies have demonstrated the automated synthesis of this compound using high-throughput techniques, yielding several lactone derivatives that exhibit interesting biological properties .

1. Antioxidant Activity

This compound has been investigated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage. Research indicates that compounds related to this compound exhibit significant free radical scavenging activity, which is essential for maintaining cellular health .

2. Antimicrobial Properties

Studies have shown that this compound and its derivatives possess antimicrobial activity against various pathogens. For instance, certain diarylpentanoids related to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

3. Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Some research has indicated that it may help in reducing neuroinflammation and protecting neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and FRAP assays. The results indicated a strong correlation between the concentration of this compound and its antioxidant activity, highlighting its potential as a natural antioxidant agent.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) | FRAP Value (µmol FeSO₄/g) |

|---|---|---|

| 0.5 | 45 | 120 |

| 1.0 | 65 | 180 |

| 2.0 | 85 | 250 |

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella typhi | 0.75 |

These findings suggest that this compound could serve as a potential lead compound in antibiotic development.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antioxidant properties may be attributed to its ability to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage . Additionally, its antimicrobial effects might involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microorganisms.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing L-Pentahomoserine, and what are their key challenges?

this compound is typically synthesized via enzymatic or chemical routes. Enzymatic methods often use homoserine dehydrogenase or transaminases, while chemical synthesis may involve chiral auxiliaries to ensure stereochemical purity. Key challenges include achieving high enantiomeric excess (>98%) and minimizing side reactions during hydroxylation steps. Researchers should optimize reaction conditions (e.g., pH, temperature, cofactor availability) and validate purity via HPLC with chiral columns .

Q. How can researchers characterize the purity and stability of this compound in aqueous solutions?

Stability studies should employ techniques like nuclear magnetic resonance (NMR) to monitor structural integrity and high-performance liquid chromatography (HPLC) to assess degradation products. For aqueous solutions, pH-dependent stability profiles (e.g., 4.0–7.4) should be tested under controlled temperatures. Mass spectrometry (MS) can identify oxidation byproducts, while kinetic modeling predicts shelf-life .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA and TCI America guidelines: use dust respirators, nitrile gloves, and safety goggles. Work in a fume hood to avoid inhalation, and store the compound in airtight containers at 2–8°C. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro models?

Discrepancies may arise from differences in cell lines, assay conditions, or metabolite interference. To address this, standardize protocols (e.g., consistent serum-free media, passage numbers) and use orthogonal assays (e.g., LC-MS for intracellular concentration vs. fluorescence-based activity assays). Meta-analyses of published datasets, accounting for variables like incubation time and pH, can identify confounding factors .

Q. What strategies optimize the yield of this compound in microbial fermentation systems?

Strain engineering (e.g., CRISPR-Cas9 knockout of competing pathways in E. coli) and fed-batch fermentation with controlled glucose feeding improve yields. Monitor dissolved oxygen and pH dynamically, and employ metabolic flux analysis to identify bottlenecks. Co-expression of NADPH-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase) enhances cofactor availability .

Q. How can researchers design experiments to elucidate this compound’s role in methionine biosynthesis pathways?

Use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux in knockout mutants (e.g., metA-deficient strains). Pair this with RNA-seq to identify upregulated genes in response to this compound supplementation. In vitro enzyme assays with homoserine kinase and cystathionine γ-synthase can quantify substrate specificity .

Q. What analytical approaches differentiate this compound from its stereoisomers or degradation products?

Chiral chromatography (e.g., Chiralpak AD-H column) with polarimetric detection ensures stereochemical purity. For degradation products, tandem MS (MS/MS) with collision-induced dissociation (CID) fragments ions for structural elucidation. Differential scanning calorimetry (DSC) can detect polymorphic changes during storage .

Q. Methodological Considerations

- Experimental Design : Use factorial designs (e.g., response surface methodology) to optimize synthesis parameters .

- Data Validation : Cross-reference spectral data (NMR, IR) with databases like PubChem or Reaxys to confirm identity .

- Ethical Compliance : Adhere to institutional biosafety committees (IBC) guidelines when using genetically modified organisms in synthesis workflows .

属性

IUPAC Name |

(2S)-2-amino-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWARROQQFCFJB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-89-2 | |

| Record name | Pentahomoserine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pentahomoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAHOMOSERINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U1FH45CS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。